An In-depth Technical Guide to L-Tryptophan-¹³C₁₁,¹⁵N₂,D₈: Properties and Applications in Advanced Research
An In-depth Technical Guide to L-Tryptophan-¹³C₁₁,¹⁵N₂,D₈: Properties and Applications in Advanced Research
This guide provides a comprehensive technical overview of the stable isotope-labeled amino acid, L-Tryptophan-¹³C₁₁,¹⁵N₂,D₈. Designed for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, advanced applications, and detailed experimental protocols related to this essential tool in modern biological and biomedical research.
Introduction: The Significance of Multi-Isotopic Labeling
L-Tryptophan is an essential amino acid with a pivotal role in protein synthesis and as a precursor to a host of bioactive molecules, including the neurotransmitter serotonin and the hormone melatonin[1]. The strategic replacement of atoms with their stable heavy isotopes (¹³C, ¹⁵N, and D) within the L-Tryptophan molecule creates a powerful analytical tool. L-Tryptophan-¹³C₁₁,¹⁵N₂,D₈, with its comprehensive labeling, offers a significant mass shift from its unlabeled counterpart, making it an ideal internal standard for mass spectrometry and a tracer for metabolic studies. This extensive labeling provides a distinct and easily identifiable signature in complex biological matrices, ensuring high accuracy and precision in quantitative analyses.
Physicochemical Properties
The incorporation of stable isotopes results in a notable increase in the molecular weight of L-Tryptophan, a key feature for its application as an internal standard. The properties of L-Tryptophan-¹³C₁₁,¹⁵N₂,D₈ are summarized and compared with its unlabeled form in the table below.
| Property | L-Tryptophan (Unlabeled) | L-Tryptophan-¹³C₁₁,¹⁵N₂,D₈ |
| Molecular Formula | C₁₁H₁₂N₂O₂ | ¹³C₁₁D₈H₄¹⁵N₂O₂ |
| Molecular Weight | 204.23 g/mol [2] | 225.18 g/mol [3] |
| CAS Number | 73-22-3[2] | 1994304-80-1[3] |
| Appearance | White to yellowish crystalline powder[2] | Solid |
| Melting Point | 280-290 °C (decomposes)[2] | 280-285 °C (decomposes) |
| Solubility in Water | 1 to 5 mg/mL at 20 °C[2] | Soluble |
| Isotopic Purity | Not Applicable | ≥97 atom % ¹³C, ≥97 atom % ¹⁵N, ≥97 atom % D |
| Chemical Purity | ≥98% | ≥98%[3] |
| Storage | Store at room temperature away from light and moisture.[3] | Store at room temperature away from light and moisture.[3] |
Core Applications in Scientific Research
The unique properties of L-Tryptophan-¹³C₁₁,¹⁵N₂,D₈ make it an invaluable tool in several advanced research applications. The causality behind its use in these applications stems from its chemical identity to the endogenous molecule, allowing it to participate in biological processes, while its mass difference enables its distinction and quantification.
Quantitative Proteomics and Metabolomics using Mass Spectrometry
In quantitative proteomics, particularly in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), heavy amino acids are incorporated into proteins. This allows for the direct comparison of protein abundance between different cell populations by mass spectrometry[4]. While arginine and lysine are commonly used, labeled tryptophan is crucial for studying proteins with low frequencies of these amino acids and for investigating tryptophan metabolism pathways[5].
As an internal standard in LC-MS/MS analysis, L-Tryptophan-¹³C₁₁,¹⁵N₂,D₈ is spiked into a biological sample. Its co-elution with the endogenous, unlabeled tryptophan allows for accurate quantification by correcting for variations in sample preparation and instrument response[6].
Experimental Workflow: Quantitative Analysis of Tryptophan in Biological Samples using LC-MS/MS
Caption: Workflow for tryptophan quantification using a labeled internal standard.
Detailed Protocol for Quantitative Analysis of Tryptophan:
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Preparation of Standards and Internal Standard Stock Solutions:
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Prepare a stock solution of unlabeled L-Tryptophan (e.g., 1 mg/mL) in a suitable solvent (e.g., water or methanol).
-
Prepare a stock solution of L-Tryptophan-¹³C₁₁,¹⁵N₂,D₈ internal standard (IS) at a known concentration (e.g., 1 mg/mL) in the same solvent.
-
From the unlabeled stock, prepare a series of calibration standards by serial dilution.
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-
Sample Preparation:
-
To 100 µL of biological sample (e.g., plasma, cell lysate), add a fixed amount of the L-Tryptophan-¹³C₁₁,¹⁵N₂,D₈ internal standard solution (e.g., 10 µL of a 10 µg/mL solution).
-
Add a protein precipitation agent, such as 300 µL of ice-cold trifluoroacetic acid or acetonitrile[7].
-
Vortex the mixture thoroughly and incubate at 4°C for 20 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.
-
-
LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would be to start with a low percentage of B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
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Unlabeled Tryptophan: Monitor the transition from the parent ion (m/z) to a specific fragment ion.
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L-Tryptophan-¹³C₁₁,¹⁵N₂,D₈: Monitor the corresponding shifted parent and fragment ions. The exact m/z values will depend on the specific fragmentation pattern.
-
-
-
-
Data Analysis:
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Integrate the peak areas for both the unlabeled tryptophan and the labeled internal standard.
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Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
-
Determine the concentration of tryptophan in the unknown samples by interpolating their peak area ratios on the calibration curve.
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Biomolecular NMR Spectroscopy
In Nuclear Magnetic Resonance (NMR) spectroscopy, isotopic labeling is essential for studying the structure, dynamics, and interactions of large biomolecules like proteins[8]. Uniform labeling with ¹³C and ¹⁵N allows for the use of heteronuclear correlation experiments, which resolve the spectral overlap inherent in the ¹H NMR spectra of large proteins[8]. The addition of deuterium (²H) labeling further enhances spectral resolution and sensitivity for very large proteins by reducing dipolar relaxation effects[9].
Workflow for Protein Labeling and NMR Sample Preparation
Caption: General workflow for producing an isotopically labeled protein for NMR studies.
Detailed Protocol for Isotopic Labeling of a Protein for NMR Analysis:
-
Protein Expression in Minimal Media:
-
Transform an appropriate E. coli expression strain (e.g., BL21(DE3)) with a plasmid containing the gene for the protein of interest.
-
Grow a starter culture in standard LB medium.
-
Inoculate a larger volume of M9 minimal medium containing ¹⁵NH₄Cl as the sole nitrogen source and ¹³C-glucose as the sole carbon source. To specifically label tryptophan residues, supplement the media with L-Tryptophan-¹³C₁₁,¹⁵N₂,D₈. For uniform labeling, all amino acids would be isotopically enriched.
-
Grow the culture at 37°C with shaking until it reaches an appropriate optical density (e.g., OD₆₀₀ of 0.6-0.8).
-
Induce protein expression with an appropriate inducer (e.g., IPTG) and continue to grow the culture for several hours at a reduced temperature (e.g., 18-25°C).
-
Harvest the cells by centrifugation.
-
-
Protein Purification:
-
Resuspend the cell pellet in a suitable lysis buffer.
-
Lyse the cells using methods such as sonication or high-pressure homogenization.
-
Clarify the lysate by centrifugation.
-
Purify the protein from the supernatant using a series of chromatographic steps, which may include affinity chromatography, ion-exchange chromatography, and size-exclusion chromatography.
-
-
NMR Sample Preparation:
-
Perform a buffer exchange of the purified protein into a suitable NMR buffer (e.g., phosphate or Tris buffer at a specific pH, containing a small percentage of D₂O for the lock signal).
-
Concentrate the protein to a final concentration suitable for NMR (typically 0.1-1 mM)[10].
-
Filter the final sample to remove any aggregates.
-
Transfer the sample into a high-quality NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a series of NMR experiments, such as ¹H-¹⁵N HSQC, to check for proper folding and sample quality.
-
Proceed with more advanced multi-dimensional experiments (e.g., HNCACB, HN(CO)CACB) for resonance assignment and structural studies.
-
Safety and Handling
L-Tryptophan-¹³C₁₁,¹⁵N₂,D₈ is generally considered non-hazardous. However, as with any chemical, it is important to follow standard laboratory safety practices.
-
Personal Protective Equipment (PPE): Wear gloves, safety glasses, and a lab coat when handling the solid compound or its solutions.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area.
-
Storage: Store in a tightly sealed container in a dry and cool place, protected from light[3].
Conclusion
L-Tryptophan-¹³C₁₁,¹⁵N₂,D₈ is a highly versatile and powerful tool for modern scientific research. Its comprehensive isotopic labeling provides the necessary mass shift for highly accurate and precise quantification in mass spectrometry-based proteomics and metabolomics. Furthermore, its utility in biomolecular NMR enables detailed structural and dynamic studies of proteins and other macromolecules. The detailed protocols provided in this guide offer a practical framework for researchers to effectively utilize this valuable compound in their experimental workflows, ultimately contributing to a deeper understanding of complex biological systems.
References
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LC-MS/MS-Based Profiling of Tryptophan-Related Metabolites in Healthy Plant Foods. (2020). Molecules. Available at: [Link]
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Application of 15N-Edited 1H–13C Correlation NMR Spectroscopy Toward Fragment-Based Metabolite Identification and Screening via HCN Constructs. (2023). Analytical Chemistry. Available at: [Link]
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Identification of L-Tryptophan by down-field 1H MRS: A precursor for brain NAD+ and Serotonin syntheses. (2018). Scientific Reports. Available at: [Link]
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